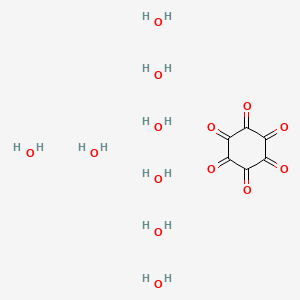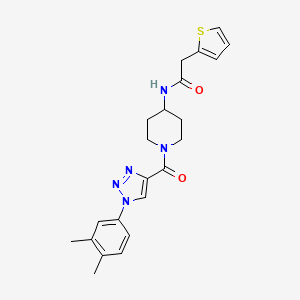
N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as FPYC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Enzyme and Kinase Inhibition
One major area of application for these compounds is the inhibition of specific enzymes and kinases involved in cancer and other diseases. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Such inhibitors have demonstrated complete tumor stasis in cancer models following oral administration and have advanced into clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).
Antimicrobial and Antifungal Activities
Compounds structurally related to N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have synthesized and characterized novel compounds that show high fungicidal activity against pathogens such as S. sclerotiorum, with certain derivatives exhibiting inhibitory rates of more than 90% at specific concentrations. Molecular docking studies indicate interactions between these compounds and target enzymes, suggesting mechanisms of action (Yan-Hua Shi et al., 2020).
Synthesis and Characterization of Novel Compounds
Research efforts also focus on the synthesis and characterization of novel pyrimidine and pyridine derivatives, aiming at exploring their biological properties and potential pharmaceutical applications. Such studies involve the development of new synthetic routes, identification of structural features influencing biological activity, and assessment of physicochemical properties. This research contributes to the medicinal chemistry field by providing insights into the design of new compounds with improved efficacy and safety profiles.
Biological Evaluation for Potential Therapeutic Applications
Several studies have synthesized novel derivatives and evaluated their biological activities, including anticancer, anti-inflammatory, and analgesic effects. For example, novel pyrazolopyrimidines derivatives have been synthesized and shown to possess significant anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents in cancer and inflammation-related conditions (A. Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-11-4-5-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGYGUIQZPFHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)


![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2814626.png)

![2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2814628.png)
![5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B2814630.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2814632.png)
